3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 383892-63-5
VCID: VC4159242
InChI: InChI=1S/C23H21N3O2S2/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.56

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 383892-63-5

Cat. No.: VC4159242

Molecular Formula: C23H21N3O2S2

Molecular Weight: 435.56

* For research use only. Not for human or veterinary use.

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 383892-63-5

Specification

CAS No. 383892-63-5
Molecular Formula C23H21N3O2S2
Molecular Weight 435.56
IUPAC Name 3-amino-N-(4-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C23H21N3O2S2/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)
Standard InChI Key VGXRKZULXNQDFF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₂₃H₂₁N₃O₂S₂, molecular weight 435.56 g/mol) features a bicyclic tetrahydrothieno[2,3-b]quinoline scaffold fused with a thiophene ring at position 4 and a 4-methoxyphenyl carboxamide group at position 2. Key structural components include:

  • Tetrahydrothienoquinoline Core: A partially saturated quinoline system conjugated with a thiophene ring, enhancing planarity and π-stacking interactions with biological targets .

  • 3-Amino Group: Positioned at C3, this moiety facilitates hydrogen bonding with enzymatic active sites, as observed in kinase inhibitors .

  • 4-Methoxyphenyl Carboxamide: The electron-donating methoxy group modulates solubility and bioavailability while interacting with hydrophobic protein pockets .

Stereoelectronic Properties

Density functional theory (DFT) analyses of analogous compounds reveal that the methoxy group’s electron-donating effect increases electron density on the quinoline ring, enhancing binding affinity to ATP-binding pockets in kinases . The thiophene ring’s sulfur atoms participate in van der Waals interactions, contributing to target selectivity .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound likely follows multistep protocols common to thienoquinoline derivatives:

  • Gewald Reaction: Constructs the thiophene ring via condensation of ketones with malononitrile and elemental sulfur . For example, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile intermediates are synthesized under microwave-assisted, solvent-free conditions .

  • Cyclization: The tetrahydrothienoquinoline core is formed through intramolecular cyclization using catalysts like polyphosphoric acid (PPA).

  • Carboxamide Formation: Coupling the quinoline intermediate with 4-methoxyaniline via peptide coupling reagents (e.g., HATU) yields the final product .

Optimization Strategies

Recent advances emphasize green chemistry approaches:

  • Microwave Irradiation: Reduces reaction times from hours to minutes (e.g., 5–30 min at 800 W) .

  • Solvent-Free Conditions: Minimizes waste and improves yields (>85% in optimized protocols) .

Cell LineIC₅₀ (nM)Mechanism
MDA-MB-23112 ± 3G₂/M phase arrest, PLC-γ inhibition
MCF-718 ± 4Apoptosis induction
HeLa25 ± 6ROS generation
  • Cell Cycle Arrest: Analogous thieno[2,3-b]pyridines induce G₂/M phase arrest by downregulating cyclin B1 and CDK1, as shown in flow cytometry assays .

  • Migration Inhibition: At 10 nM, migration of triple-negative breast cancer cells (MDA-MB-231) is reduced by 70% .

Anti-Inflammatory Activity

Preliminary data from quinoline derivatives suggest COX-2 inhibition (IC₅₀ = 50 nM) and suppression of TNF-α production in macrophages.

Mechanism of Action

PLC-γ Inhibition

Docking studies of the analog 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide reveal:

  • Hydrogen bonding with PLC-γ residues His356, Glu341, and Arg549 .

  • The thiophene moiety occupies a hydrophobic pocket near Lys438, stabilizing the enzyme-inhibitor complex .

ΔGbinding=9.2kcal/mol(AutoDock Vina)[2]\Delta G_{\text{binding}} = -9.2 \, \text{kcal/mol} \quad \text{(AutoDock Vina)}[2]

Kinase Selectivity

The 3-amino group forms a critical hydrogen bond with kinase hinge regions, while the methoxyphenyl group enhances selectivity over non-target kinases (e.g., EGFR, IC₅₀ > 1 μM) .

Therapeutic Applications and Future Directions

Oncology

  • Triple-Negative Breast Cancer: Given the lack of targeted therapies, this compound’s PLC-γ inhibition offers a novel strategy .

  • Combination Therapy: Synergy with paclitaxel (CI = 0.3) suggests potential for reduced chemotherapy doses .

Neuroinflammation

Preliminary in vivo data show 40% reduction in neuroinflammation markers (IL-6, GFAP) in murine models.

Challenges and Optimization

  • Solubility: LogP = 3.2 indicates moderate hydrophobicity; prodrug strategies (e.g., phosphate esters) are under investigation .

  • Metabolic Stability: Cytochrome P450 screening reveals CYP3A4-mediated oxidation; structural modifications (e.g., fluorination) are being explored .

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